molecular formula C15H20BrN3O2 B268149 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Numéro de catalogue B268149
Poids moléculaire: 354.24 g/mol
Clé InChI: ZLUHIVCXLKLUDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDIM is a selective dopamine D3 receptor antagonist and has been shown to have anti-addictive effects in preclinical studies.

Mécanisme D'action

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine acts as a selective dopamine D3 receptor antagonist, which is believed to be the mechanism underlying its anti-addictive effects. The dopamine D3 receptor is involved in the reward pathway in the brain, and its blockade by N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may reduce the reinforcing effects of drugs of abuse. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to modulate glutamatergic and GABAergic neurotransmission, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior and drug self-administration in preclinical studies, indicating its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to modulate neurotransmitter systems involved in reward, learning, and memory, suggesting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for targeted manipulation of this receptor in animal models. However, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has limited solubility in aqueous solutions, which may pose challenges for its use in certain experiments. In addition, the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on humans have not been extensively studied, and its safety and efficacy as a therapeutic agent have not been established.

Orientations Futures

Future research on N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could focus on its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Studies could also investigate the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on other neurotransmitter systems and brain regions involved in reward, learning, and memory. In addition, the development of more soluble forms of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could facilitate its use in lab experiments and clinical trials.

Méthodes De Synthèse

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent. The product is then purified by column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been studied for its potential therapeutic applications in drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior in rats and monkeys, suggesting its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Propriétés

Nom du produit

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Formule moléculaire

C15H20BrN3O2

Poids moléculaire

354.24 g/mol

Nom IUPAC

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20BrN3O2/c1-20-14-9-12(8-13(16)15(14)21-2)10-17-4-3-6-19-7-5-18-11-19/h5,7-9,11,17H,3-4,6,10H2,1-2H3

Clé InChI

ZLUHIVCXLKLUDH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

SMILES canonique

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.